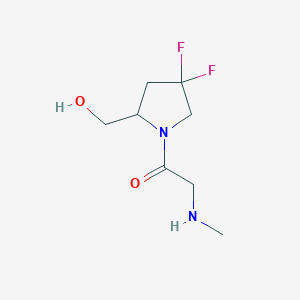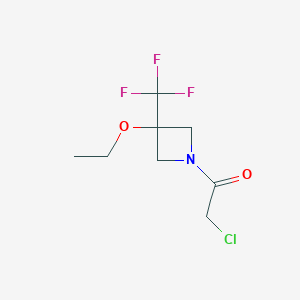
1-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Übersicht
Beschreibung
1-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as 1-Fluoro-2-(hydroxymethyl)-4,4-dipyrrolidin-1-yl-2-methylaminoethane, is a synthetic compound used in a variety of scientific research applications. It is a fluorinated derivative of the amino acid, lysine, and is used in a variety of biochemical and physiological experiments. It has been used in a variety of research applications, including drug development, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Acid-Catalyzed Ring Opening in Carboxamides
Carboxamides such as 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of dibenzoxanthenes. Additionally, reactions with polyatomic phenols under the same conditions result in the production of diarylmethane derivatives and calix[4]resorcinols, with the naphthyl fragment acting as a leaving group (Gazizov et al., 2015).
Stereoselective Synthesis of Key Intermediates
The compound (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of fluoroquinolone antibiotics, demonstrates the importance of stereoselective synthesis in creating potent antibiotics for respiratory tract infections. The synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reaction, ensuring high yield and stereoselectivity (Lall et al., 2012).
Electrooptic Film Fabrication
Dibranched, heterocyclic "push-pull" chromophores derived from pyrrolidine and pyridine structures significantly impact the covalent self-assembly, thin-film microstructure, and nonlinear optical response of electrooptic films. The molecular architecture and film growth method play crucial roles in determining the film's microstructure and optical/electrooptic response (Facchetti et al., 2006).
Quantum Chemical Investigation of Molecular Properties
The quantum-chemical calculations and thermodynamics parameters of substituted pyrrolidinones, including 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one and related compounds, reveal crucial insights into their electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities. These properties are fundamental for understanding the behavior and potential applications of these compounds in various scientific fields (Bouklah et al., 2012).
Eigenschaften
IUPAC Name |
1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O2/c1-11-3-7(14)12-5-8(9,10)2-6(12)4-13/h6,11,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVQLLPDIWSODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1477508.png)




![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477519.png)


![3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477524.png)

